molecular formula C9H18BrNOS B6058831 S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide

S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide

Cat. No. B6058831
M. Wt: 268.22 g/mol
InChI Key: SOAYHKOAUDVYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide, also known as E-2020, is a potent and selective acetylcholinesterase inhibitor. It is widely used in scientific research to investigate the role of acetylcholinesterase in various biochemical and physiological processes.

Mechanism of Action

S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide binds to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. The increased availability of acetylcholine can improve cognitive function, muscle contraction, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide are primarily due to its ability to inhibit acetylcholinesterase. This leads to an increase in acetylcholine levels, which can improve cognitive function, muscle contraction, and other physiological processes. However, the prolonged use of acetylcholinesterase inhibitors can lead to desensitization of acetylcholine receptors, which can have adverse effects on cognitive function and muscle contraction.

Advantages and Limitations for Lab Experiments

S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide has several advantages for lab experiments. It is a potent and selective acetylcholinesterase inhibitor, which makes it useful for investigating the role of acetylcholinesterase in various biochemical and physiological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide has some limitations for lab experiments. It can have adverse effects on cognitive function and muscle contraction with prolonged use, which can limit its use in certain experiments. It can also be expensive and difficult to obtain, which can limit its accessibility to researchers.

Future Directions

There are several future directions for the use of S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide in scientific research. One direction is the development of new acetylcholinesterase inhibitors with improved selectivity and potency. Another direction is the investigation of the role of acetylcholinesterase in neurodegenerative diseases other than Alzheimer's disease. Finally, the use of S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide in combination with other drugs or therapies to improve cognitive function and muscle contraction could be explored.

Synthesis Methods

The synthesis of S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide involves the reaction of 2-(1-piperidinyl) ethanol with ethanethioic acid S-methyl ester hydrochloride in the presence of triethylamine and triphenylphosphine. The resulting product is then treated with hydrobromic acid to yield S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide hydrobromide. The purity of the product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide is widely used in scientific research to investigate the role of acetylcholinesterase in various biochemical and physiological processes. It is particularly useful in the study of Alzheimer's disease, where acetylcholinesterase inhibitors are used to improve cognitive function in patients. S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide has also been used to study the role of acetylcholinesterase in muscle contraction, synaptic transmission, and neurodegeneration.

properties

IUPAC Name

S-(2-piperidin-1-ylethyl) ethanethioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS.BrH/c1-9(11)12-8-7-10-5-3-2-4-6-10;/h2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAYHKOAUDVYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCN1CCCCC1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-piperidin-1-ylethyl) ethanethioate;hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.